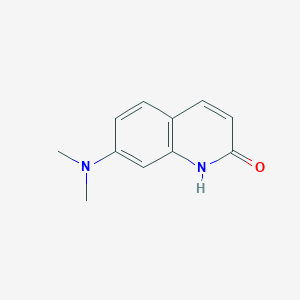

7-Dimethylamino-2-quinolone

Description

Historical Context of Quinolone Chemistry and Derivatives

The journey of quinolone chemistry began serendipitously in the early 1960s. The first quinolone, 7-chloro-l-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was identified as a byproduct during the synthesis of the antimalarial drug, chloroquine. researchgate.netacs.org This discovery paved the way for the development of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, which became the first synthetic quinolone antibiotic. researchgate.netlums.ac.ir Although technically a naphthyridone, nalidixic acid is widely considered the progenitor of the vast family of quinolone antibiotics. nih.govwikipedia.org

The initial first-generation quinolones, including pipemidic acid, oxolinic acid, and cinoxacin, exhibited activity primarily against Gram-negative bacteria and were mainly used for urinary tract infections. wikipedia.orgoup.com A significant breakthrough occurred in the 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone scaffold. oup.comnih.gov This led to the second generation of quinolones, known as fluoroquinolones, which possessed a broader spectrum of antibacterial activity, including against some Gram-positive bacteria. wikipedia.orgoup.com Subsequent generations have seen further modifications to the quinolone ring, expanding their therapeutic applications. wikipedia.org

Significance of Amino-Substituted Quinolone Scaffolds in Modern Research

The introduction of amino groups onto the quinolone scaffold has proven to be a pivotal strategy in modern chemical research, extending its utility far beyond antibacterial applications. The position and nature of the amino substituent can profoundly influence the molecule's electronic and photophysical properties. nih.govnih.gov For instance, the incorporation of a dialkylamino group, such as a dimethylamino group, at the 7-position of the quinolone ring can induce a red shift in the UV-visible absorption spectra and enhance fluorescence quantum yield. nih.govunesp.br

This has led to the development of amino-substituted quinolones as versatile fluorophores. nih.govmdpi.com Their strong intramolecular charge-transfer (ICT) characteristics, resulting from the electron-donating amino group and the electron-accepting quinolone core, give rise to large Stokes shifts and solvatochromism, where the emission color changes with solvent polarity. nih.govnih.gov These properties make them valuable as fluorescent probes for bioimaging, allowing for the visualization of cellular structures and processes. nih.govacs.org For example, certain 7-aminoquinoline (B1265446) derivatives have been shown to selectively target the Golgi apparatus in living cells. nih.gov

Furthermore, the amino group provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of quinolone derivatives with tailored properties. rsc.orgnih.gov This has facilitated the exploration of amino-substituted quinolones in various fields, including as components in materials with nonlinear optical properties and as sensors for detecting specific analytes. nih.gov

Scope and Research Focus on 7-Dimethylamino-2-quinolone Systems

Research on this compound and its derivatives is centered on harnessing its unique photophysical properties for a range of applications. A primary focus is the development of fluorescent probes and labels. acs.orgnih.gov The inherent fluorescence of the this compound core, characterized by its sensitivity to the local environment, makes it an attractive scaffold for creating sensors that can detect changes in polarity, pH, or the presence of specific ions or molecules. acs.orgnih.gov

Another significant area of investigation is in the field of bioimaging. The ability of these compounds to permeate cell membranes and emit bright fluorescence within the cell allows for their use as cellular imaging agents. nih.govacs.org Researchers are exploring the synthesis of various derivatives to target specific organelles and to improve their photostability and quantum yield for long-term imaging studies. nih.gov

The synthesis of novel derivatives of this compound is also a key research thrust. researchgate.netresearchgate.net This includes the preparation of chalcones and other conjugated systems to modulate the electronic and optical properties of the molecule. nih.govacs.org For example, the reaction of 7-(diethylamino)quinolone with vanillin (B372448) has been used to create push-pull chromophores with significant Stokes shifts and solvatofluorochromism. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental work to understand and predict the photophysical behavior of these newly synthesized compounds. nih.govunesp.br

Detailed Research Findings

Recent studies have explored the synthesis and photophysical properties of various derivatives of the 7-aminoquinolone scaffold.

| Compound Type | Key Findings | Research Focus |

| 7-(Diethylamino)quinolone Chalcones | Synthesized via Claisen-Schmidt reaction, these compounds exhibit significant Stokes shifts and strong solvatofluorochromism due to intramolecular charge transfer (ICT). They have shown potential as imaging agents in living prostate cells. nih.govacs.org | Photophysical properties, bioimaging |

| 2,4-Disubstituted 7-Aminoquinolines | A catalyst-free synthesis method has been developed. These compounds, containing both amino and trifluoromethyl groups, exhibit strong ICT fluorescence with large Stokes shifts and have been applied as Golgi-localized probes in various cell lines. nih.gov | Synthetic methodology, bioimaging |

| 7-(Dimethylamino)quinoline-2-carboxylic acid derivatives | A fluorescent version of the anticancer agent RM-581 was created by incorporating a 7-dimethylaminoquinoline moiety. This derivative was found to accumulate in the endoplasmic reticulum of cancer cells. nih.gov | Anticancer agents, cellular tracking |

| 7-[1-Aza-2-(dimethylamino)vinyl]-4-methylhydroquinolin-2-ones | Synthesized by reacting 7-amino-4-methyl-2(1H)-quinolone with the Vilsmeier reagent, these compounds exhibit isomerism in different solvents due to hindered rotation around the (CH3)2N-C=N σ-bond. researchgate.net | Synthesis, structural isomerism |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

7-(dimethylamino)-1H-quinolin-2-one |

InChI |

InChI=1S/C11H12N2O/c1-13(2)9-5-3-8-4-6-11(14)12-10(8)7-9/h3-7H,1-2H3,(H,12,14) |

InChI Key |

QINHKEKBELKERL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Dimethylamino 2 Quinolone and Its Analogues

Direct Synthesis Strategies of the 2-Quinolone Core with 7-Dimethylamino Substitution

Direct synthesis involves the construction of the bicyclic quinolone system from acyclic or monocyclic precursors that already contain the necessary dimethylamino substituent. These methods are often valued for their efficiency in assembling the core structure.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic systems like quinolones. These reactions typically involve the formation of one or more rings through the reaction of two or more molecules, accompanied by the elimination of a small molecule such as water or alcohol.

A notable example is the synthesis of 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one, a precursor to the target compound. This is achieved by the cyclocondensation of 3-(dimethylamino)aniline with diethyl malonate. nih.gov The reaction proceeds by heating the reactants, often at high temperatures (180–270 °C), to induce ring closure. nih.gov While effective, these conditions can be harsh and yields may vary. nih.gov

Another cyclocondensation strategy involves the [3+3] cyclocondensation of 3-nitrochromone with 3-dimethylaminoaniline in the presence of trimethylsilyl (B98337) chloride, which produces 7-dimethylamino-3-nitro-2-(2-hydroxyphenyl)quinoline with a high yield. researchgate.net More recent developments have focused on transition-metal-free oxidative cyclocondensation reactions. For instance, N,N-dimethyl enaminones can react with o-aminobenzyl alcohols, promoted by an acid like TsOH and an oxidant like K₂S₂O₈, to form various substituted quinolines. frontiersin.org This method involves a transamination process followed by intramolecular cyclization and oxidative aromatization. frontiersin.org

Table 1: Cyclocondensation Synthesis of 7-Dimethylamino-2-quinolone Precursors

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3-(Dimethylamino)aniline, Diethyl malonate | Neat, 180–270 °C | 7-(Dimethylamino)-4-hydroxyquinolin-2(1H)-one | nih.gov |

| 3-Nitrochromone, 3-Dimethylaminoaniline | Trimethylsilyl chloride | 7-Dimethylamino-3-nitro-2-(2-hydroxyphenyl)quinoline | researchgate.net |

| N,N-dimethyl enaminones, o-Aminobenzyl alcohols | TsOH, K₂S₂O₈, DMSO | 3-Substituted or 3,4-disubstituted quinolines | frontiersin.org |

Friedländer Condensation Reactions

The Friedländer synthesis is a classical and widely used method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgresearchgate.net The reaction can be catalyzed by acids or bases and proceeds through an initial condensation to form a Schiff base or an aldol (B89426) adduct, followed by an intramolecular cyclodehydration to yield the quinoline ring system. wikipedia.orgresearchgate.netorganic-chemistry.org

In the context of 7-dimethylaminoquinolines, a Friedländer condensation can be employed using 2-amino-4-dimethylaminobenzaldehyde as the key starting material. researchgate.net Reaction with compounds like benzyl (B1604629) cyanides, which possess a reactive α-methylene group, leads to the formation of the corresponding substituted 7-dimethylaminoquinoline derivatives. researchgate.net Various catalysts, including iodine, p-toluenesulfonic acid, and Lewis acids, have been shown to promote this transformation efficiently. wikipedia.orgorganic-chemistry.org

Table 2: Example of Friedländer Synthesis for a 7-Dimethylaminoquinoline Analogue

| 2-Aminoaryl Carbonyl | Methylene (B1212753) Compound | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-dimethylaminobenzaldehyde | Substituted Benzyl Cyanides | 2-Aryl-3-cyano-7-dimethylaminoquinoline | researchgate.net |

Conrad–Limpach Cyclization Pathways

The Conrad–Limpach synthesis is another fundamental route to quinolones, specifically 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgiipseries.org The reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org The reaction pathway begins with the formation of a Schiff base intermediate, which then undergoes a thermally induced electrocyclic ring closing to form the quinolone ring. wikipedia.org The use of an inert, high-boiling solvent like mineral oil or diphenyl ether is often crucial for achieving high yields in the cyclization step, which typically requires temperatures around 250 °C. wikipedia.orgclockss.org

For the synthesis of the this compound scaffold, 3-dimethylaminoaniline serves as the aniline component. researchgate.net When reacted with acetoacetic ester, the Conrad–Limpach cyclization yields 7-dimethylamino-2-methyl-4-quinolone. researchgate.net Alternatively, using diethyl oxalylacetate as the β-ketoester component leads to the formation of ethyl 4-hydroxy-6-dimethylaminoquinoline-2-carboxylate after cyclization. researchgate.net

Post-Synthetic Functionalization of the Quinolone Scaffold

Post-synthetic modification (PSM) involves taking a pre-formed quinolone ring and introducing or altering functional groups at various positions. This approach offers high modularity, allowing for the creation of diverse libraries of compounds from a common intermediate. nih.govacs.org

Regioselective Substitution at Various Positions (e.g., C-2, C-3, C-4, C-5, C-6, C-8)

The quinolone scaffold has several positions amenable to substitution, and achieving regioselectivity is key to synthesizing specific target molecules.

C-2 and C-4 Positions: These positions are often targeted for modification. For instance, a 7-(dimethylamino)-2,4-dichloroquinoline core can be synthesized and subsequently functionalized via regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This allows for the sequential and controlled introduction of different aryl or alkyl groups at the C-2 and then the C-4 positions, creating a "push-pull" electronic system within the molecule. nih.gov

C-3 Position: The C-3 position can be alkylated. For example, 4-hydroxy-2-quinolones can react with electrophiles like methyl iodide or benzyl bromides in the presence of a base, leading to C3-alkylation with excellent regioselectivity. mdpi.com

C-4 Position: Besides cross-coupling, the C-4 position can be functionalized through other means. In nitro-substituted 1-methyl-2-quinolones, a process called cine-substitution can occur, where a nucleophile attacks the C-4 position, leading to the displacement of a nitro group from the adjacent C-3 position. mdpi.com This allows for the regioselective formation of C-C or C-N bonds at the 4-position. mdpi.com

Amine-Based Derivatization Strategies

Amine-based derivatization involves modifying the existing dimethylamino group or other amino functionalities on the quinolone ring to create more complex structures.

One example is the reaction of 7-amino-4-methyl-2(1H)-quinolone with a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide). This reaction results in the formation of a 7-[1-aza-2-(dimethylamino)vinyl] substituent on the quinolone ring, effectively extending the conjugation and modifying the electronic properties of the parent molecule. researchgate.net

Furthermore, the amino group itself can be the anchor for attaching larger molecular scaffolds. Amidation reactions, for example, can link amino-functionalized quinolones to peptides or other carboxylic acid-containing molecules. nih.gov The development of post-synthetic modification techniques on amine-functionalized solid supports, such as metal-organic frameworks (MOFs), highlights the versatility of the amino group as a reactive handle for creating complex, functional materials. nih.govrsc.org These strategies underscore the importance of the amino group not just for its electronic influence on the quinolone core, but also as a site for building molecular complexity. nih.govwgtn.ac.nz

Chalcone (B49325) Conjugation Techniques

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are valuable precursors in organic synthesis. The conjugation of a chalcone moiety to a 7-amino-2-quinolone core typically involves the Claisen-Schmidt condensation. This reaction joins an aldehyde with a ketone in the presence of a base or acid catalyst.

In a pertinent example, analogues such as 7-(diethylamino)quinolone chalcones have been synthesized. mdpi.com The synthesis starts with the preparation of 7-(diethylamino)-2-oxo-quinolinaldehyde. This key intermediate is then reacted with various ketones in methanol (B129727) with potassium hydroxide (B78521) (KOH) as the base. mdpi.com The reaction proceeds at room temperature over an extended period (e.g., 36 hours) to yield the desired chalcone derivatives. mdpi.com The general scheme involves the deprotonation of the ketone's α-carbon, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration results in the formation of the characteristic α,β-unsaturated carbonyl linkage. Yields for these reactions are reported to be in the range of 58% to 73%. mdpi.com

The synthesis of chalcones can be summarized by the following general reaction:

Aryl Ketone + Aryl Aldehyde → Chalcone + H₂O

This method is highly versatile, allowing for a wide range of substituents on both the ketone and aldehyde components, which in turn allows for the fine-tuning of the final product's properties. acs.org

Carboxamide and Related Linkage Formation

The formation of a carboxamide linkage is a fundamental transformation in organic chemistry, often employed to connect a quinolone core to other molecular fragments. A common strategy involves activating the carboxylic acid group of a quinolone derivative, followed by reaction with an amine.

For instance, the synthesis of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines has been achieved using a mixed anhydride (B1165640) method. researchgate.net In this procedure, the quinoline carboxylic acid is treated with isobutyl chloroformate to form a highly reactive mixed anhydride. This intermediate is then reacted with an amine, such as N,N-dimethylethylenediamine, to form the final amide product. researchgate.net

Another approach involves the use of coupling agents. A series of novel substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamides were synthesized by refluxing 3-acetyl-1-amino-quinolin-2-one with a substituted benzoic acid. researchgate.net The reaction was facilitated by the presence of dry pyridine (B92270) and silicon tetrachloride, which acts as a coupling agent. researchgate.net Similarly, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or PyBop (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently used to promote amide bond formation between a quinoline carboxylic acid and an amine. acs.orgnih.gov

The general reaction for carboxamide formation can be depicted as:

Quinolone-COOH + R-NH₂ --(Coupling Agent)--> Quinolone-CONH-R + H₂O

These methods are crucial for creating hybrid molecules where the quinolone scaffold is linked to other pharmacophores or functional groups via a stable amide bond. acs.org

Formation of Steroid-Quinolone Hybrids

The creation of hybrid molecules combining a steroid nucleus with a quinolone moiety is an area of significant interest. These syntheses often involve fusing the quinoline ring system directly onto the steroid's framework. A prominent method for achieving this is the Friedländer annulation.

This reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketosteroid. For example, steroid-quinoline hybrids have been prepared by reacting a ketosteroid like cholest-4-en-3-one with a 2'-aminoketone. rsc.org This reaction can be efficiently promoted by microwave irradiation, affording the fused "angular" hybrid compounds in yields ranging from 60-85%. rsc.org

Another approach involves a p-TsOH·H₂O-mediated reaction of Δ⁴-3-ketosteroids with 2-aminobenzaldehydes or 2-aminoarylketones in toluene. nih.gov This method allows for the synthesis of both angular and linear fused quinoline-steroid hybrids. nih.govnih.gov The chemoselectivity of the reaction on polyfunctionalized steroids can be controlled, and using alternative catalysts like TMSOTf can circumvent the need for protecting groups on labile functionalities. nih.gov

Below is a table summarizing conditions for the synthesis of steroid-quinoline hybrids:

| Steroid Precursor | Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

| Cholesterol (1) | 2'-Aminoketones (3a-d) | 1. Al(OⁱPr)₃; 2. Microwave | Angular Hybrid (4a-d) | 60-85% | rsc.org |

| Δ⁴-3-Ketosteroids (1b) | 2-Aminoaryl Carbonyls (2a-d) | p-TsOH·H₂O, Toluene, 80-110°C | Angular Hybrid (5bb-bd) | High | nih.gov |

| 4-Androstene-3,17-dione (1g) | 2-Aminoacetophenone (2a) | p-TsOH·H₂O, Toluene, 110°C | Ring A-fused Hybrid (5ga) | 83% | nih.govnih.gov |

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical structures.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. acs.orgmdpi.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. researchgate.net

This reaction is highly applicable to the synthesis of quinoline derivatives. For example, 3-bromoquinoline (B21735) can serve as a starting material, which is then coupled with various arylboronic acids to produce a range of new arylated quinolines. acs.org The reaction tolerates a wide variety of functional groups and generally proceeds under mild conditions. mdpi.com The Suzuki-Miyaura coupling can also be employed in the synthesis of chalcones, providing an alternative to the traditional Claisen-Schmidt condensation. This can be achieved by coupling cinnamoyl chlorides with arylboronic acids or benzoyl chlorides with phenylvinylboronic acid.

Ultrasonic Irradiation in Organic Synthesis

The use of ultrasonic irradiation as an energy source can dramatically enhance chemical reactions, a field known as sonochemistry. For quinoline synthesis, ultrasound has been shown to promote reactions with shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. rsc.orgnih.gov

One reported method involves the oxidation of quinolinium salts to quinolones using potassium tert-butylate in tert-butanol (B103910) under ultrasonic irradiation. nih.gov This process offers good to quantitative yields and simplifies the work-up procedure. nih.gov In other examples, ultrasound has been used to promote the one-pot, solvent-free synthesis of quinolone derivatives from anthranilic acid, acetic anhydride, and anilines, achieving 90% yield in just one minute. nih.gov The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, which accelerates the reaction rates. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry for its ability to drastically reduce reaction times, often from hours to minutes, and improve yields. The technique utilizes the efficient heating of polar solvents and reagents by microwave irradiation.

In the context of quinolone synthesis, microwave irradiation has been successfully applied to various reaction types. For example, the synthesis of quinoline-fused 1,4-benzodiazepines from 3-bromomethyl-2-chloro-quinolines was performed in a microwave reactor at 80°C, resulting in excellent isolated yields of 92–97%. This was a significant improvement over conventional heating, which gave yields of 62-65%. Microwave heating has also been used to facilitate the Friedländer annulation for creating steroid-quinoline hybrids rsc.org and in the Ugi multi-component reaction to produce benzodiazepinones.

The following table compares conventional and microwave-assisted synthesis for selected quinoline derivatives:

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Quinolone-fused 1,4-benzodiazepine (B1214927) synthesis | N/A, 62-65% | N/A, 92-97% | |

| Skraup synthesis of 7-amino-8-methylquinoline | 4 hours, 40% | 30 minutes, 38% | |

| Steroid-Quinoline Hybrid Synthesis | 24 hours (thermal) | N/A (not specified), 60-85% | rsc.org |

Yield Optimization and Reaction Efficiency in this compound Synthesis

The efficient synthesis of this compound and its analogs is crucial for their application in various scientific fields, necessitating the development of high-yield and selective synthetic routes. Research has focused on optimizing reaction conditions, including catalysts, solvents, and temperature, to maximize product formation and minimize side reactions.

The following table summarizes the optimization of the one-pot synthesis of the dichloroquinoline intermediate.

| Entry | Reaction Steps | Conditions | Overall Yield (%) |

| 1 | Two-step with isolation | Neat, reflux | 26 |

| 2 | One-pot, two-step | Diphenyl ether, POCl₃ | 96 |

| 3 | Two-step with isolation | Diphenyl ether, POCl₃ | 72 |

| 4 | One-pot (milder temp.) | Diphenyl ether, 190 ˚C | Lower conversion |

| 5 | One-pot (milder temp.) | Diphenyl ether, 160 ˚C | Lower conversion |

Catalyst selection is another critical factor in optimizing the synthesis of quinolone derivatives. The Skraup reaction, a classic method for quinoline synthesis, when applied to 3-dimethylaminoaniline using standard conditions (glycerol, 96–98% H₂SO₄, and nitrobenzene), resulted in the exclusive formation of 7-dimethylaminoquinoline but with a low yield of 5%. researchgate.net Modifying the conditions by working under a nitrogen atmosphere and with gentle heating only increased the yield to 26%. researchgate.net

Modern catalytic systems offer significant improvements. Rhodium-catalyzed reactions, for example, have been shown to be highly efficient. rsc.org The synthesis of 2-aminoquinoline (B145021) derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles using a rhodium(II) catalyst provides rapid access to products in moderate to excellent yields. rsc.org Similarly, palladium-catalyzed cross-coupling reactions are pivotal for introducing substituents onto the quinoline core, with catalyst and ligand choice being essential for high yields. researchgate.netnih.gov

The Pechmann condensation, traditionally used for coumarin (B35378) synthesis, can also be adapted for quinolone-like structures. wikipedia.org Optimizing these reactions involves careful control over temperature, catalyst loading, and reactant ratios to prevent low yields and side reactions. numberanalytics.comnumberanalytics.com For example, a catalyst-free approach for synthesizing 2,4-disubstituted 7-aminoquinolines was achieved by reacting m-phenylenediamine (B132917) with a trifluoromethyl-substituted 1,3-diketone, affording the product in an 88% yield without the need for harsh acid catalysts. nih.gov

Furthermore, copper-catalyzed C-H amination reactions, using an aminoquinoline directing group, have been optimized to synthesize functionalized quinolines. nih.govbeilstein-journals.org A study on the amination of aminoquinoline benzamides found that using 30 mol % of Cu(OAc)₂ as the catalyst and increasing the amine reagent from 2 to 3 equivalents led to a quantitative conversion. nih.gov Decreasing the solvent volume was also found to increase the reaction yield. nih.gov

The table below details the optimization of a copper-catalyzed C-H amination reaction.

| Entry | Catalyst Loading (mol %) | Amine Equiv. | Solvent Volume (mL) | Yield (%) |

| 1 | 10 | 2 | 1.0 | < 92 |

| 2 | 20 | 2 | 1.0 | < 92 |

| 3 | 30 | 2 | 1.0 | 92 |

| 4 | 30 | 3 | 1.0 | Quantitative |

| 5 | 30 | 3 | 0.2 | Increased |

These examples underscore the importance of systematic optimization of reaction parameters to achieve efficient and high-yielding syntheses of this compound and its diverse analogs.

Spectroscopic and Photophysical Characterization of 7 Dimethylamino 2 Quinolone Derivatives

Electronic Absorption Spectroscopy

The electronic absorption spectra of 7-dialkylamino-2-quinolone derivatives are typically characterized by a strong absorption band in the ultraviolet-visible region. nih.gov For instance, derivatives such as 7-(diethylamino)quinoline-2(1H)-one-3-carbaldehyde (DQ1) and 7-(diethylamino)quinoline-2(1H)-one-3-carbonitrile (DQ2) exhibit absorption maxima at 430 nm and 410 nm, respectively, when measured in water with 1% acetonitrile. nih.gov A series of novel styrylquinolines with a benzylidene imine moiety showed absorption in the 360–380 nm range. nih.gov

Theoretical studies, including Time-Dependent Density Functional Theory (TD-DFT) calculations, have been employed to understand the nature of these electronic transitions. nih.gov These calculations confirm that the dominant absorption band corresponds to a π→π* transition, which is characteristic of molecules with extensive π-conjugated systems. nih.gov This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital, often associated with an intramolecular charge transfer from the electron-donating amino group to the electron-accepting part of the quinolone ring. nih.gov

Table 1: UV-Visible Absorption Maxima for Selected 7-Amino-2-quinolone Derivatives

| Compound | Solvent | Absorption Maximum (λabs) | Reference |

|---|---|---|---|

| 7-(diethylamino)quinoline-2(1H)-one-3-carbaldehyde (DQ1) | Water (1% ACN) | 430 nm | nih.gov |

| 7-(diethylamino)quinoline-2(1H)-one-3-carbonitrile (DQ2) | Water (1% ACN) | 410 nm | nih.gov |

| (E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one (DQCh) | Various | ~445-465 nm | nih.gov |

Solvatochromism refers to the change in the position, shape, and intensity of absorption or emission bands of a substance in response to a change in the polarity of the solvent. researchgate.net In the case of 7-dialkylamino-2-quinolone derivatives, the effect of solvent polarity on the UV-visible absorption maxima is generally modest. nih.gov

Fluorescence Emission Spectroscopy

In stark contrast to their absorption spectra, the fluorescence emission of 7-dialkylamino-2-quinolone derivatives exhibits strong positive solvatochromism, where the emission wavelength shifts significantly to longer wavelengths (a bathochromic shift) as the solvent polarity increases. nih.govresearchgate.net This phenomenon is a hallmark of molecules that undergo a substantial increase in their dipole moment upon excitation. mdpi.com

For the chalcone (B49325) derivative DQCh, a strong bathochromic shift of approximately 100 nm was observed when moving from an apolar solvent like ethyl acetate (B1210297) to a polar protic solvent like water. nih.gov This large shift indicates a highly polar excited state, which is stabilized by polar solvent molecules. nih.govmdpi.com This stabilization lowers the energy of the excited state, resulting in lower energy (longer wavelength) emission. mdpi.com The emission for some styrylquinoline derivatives has been noted to be in the blue-green range of the spectrum, with maxima above 500 nm. nih.gov This behavior is characteristic of an intramolecular charge transfer (ICT) state, where photoexcitation leads to a significant redistribution of electron density within the molecule. nih.gov

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is highly sensitive to the molecular environment for 7-dialkylamino-2-quinolone derivatives. nih.govnih.gov The quantum yield can be significantly influenced by the solvent, the presence of host molecules, and the formation of micelles. nih.govacs.org

In homogeneous solvents, the quantum yield shows a notable dependence on solvent polarity. nih.gov More dramatically, encapsulation within a host molecule can lead to a substantial increase in fluorescence. For instance, when the derivative DQ2 was complexed with the macrocycle cucurbit oup.comuril (CB7), its quantum yield increased 18-fold, from 0.03 to 0.54. nih.gov This enhancement is attributed to the rigid environment provided by the host cavity, which restricts non-radiative decay pathways.

Similarly, the presence of surfactants can dramatically boost fluorescence efficiency. The quantum yield of the DQCh probe increased 13-fold in the presence of cetyltrimethylammonium bromide (CTABr) micelles and 20-fold in N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB3-14) micelles. acs.org This is likely due to the more viscous and apolar microenvironment within the micelle, which protects the excited state from non-emissive deactivation processes. acs.org

Table 2: Fluorescence Quantum Yields (Φf) of 7-Amino-2-quinolone Derivatives Under Various Conditions

| Compound | Condition | Quantum Yield (Φf) | Reference |

|---|---|---|---|

| DQ2 | Water | 0.03 | nih.gov |

| DQ2 | In presence of CB7 | 0.54 | nih.gov |

| DQ1 | Water | - | nih.gov |

| DQ1 | In presence of CB7 | 5-fold increase | nih.gov |

| DQCh | In water | Low | acs.org |

| DQCh | In CTABr micelles | 13-fold increase | acs.org |

| DQCh | In SB3-14 micelles | 20-fold increase | acs.org |

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the band maximum of the absorption and the maximum of the emission. nih.gov 7-Dialkylamino-2-quinolone derivatives are often characterized by exceptionally large Stokes shifts. nih.gov For a series of styrylquinoline fluorophores, Stokes shifts ranging from 131 nm (6505 cm⁻¹) to 152 nm (8169 cm⁻¹) were observed in ethanol. nih.gov

A large Stokes shift is a desirable property for fluorescent probes as it facilitates the sensitive detection of emission photons against a low background, minimizing interference from the excitation source. nih.govmdpi.com The origin of these large Stokes shifts is the significant difference in the geometry and electronic distribution of the molecule between the ground and the excited states, a direct consequence of the intramolecular charge transfer process. nih.gov

The relationship between the Stokes shift and solvent polarity can be analyzed using models like the Lippert-Mataga equation. nih.gov This analysis allows for the estimation of the change in dipole moment between the ground and excited states (Δµ = µe − µg), providing quantitative insight into the ICT characteristics of the fluorophore. nih.gov The significant structural relaxation and solvent reorganization that occur after photoexcitation but before emission are responsible for the substantial energy difference observed as the large Stokes shift. nih.govmdpi.com

Table 3: Stokes Shifts for Selected 7-Amino-2-quinolone Derivatives in Ethanol

| Compound | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Styrylquinoline derivative 3a | 131 nm | 6505 cm⁻¹ | nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 7-(diethylamino)quinoline-2(1H)-one-3-carbaldehyde | DQ1 |

| 7-(diethylamino)quinoline-2(1H)-one-3-carbonitrile | DQ2 |

| (E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one | DQCh |

| Styrylquinoline derivative 3a | 3a |

| Styrylquinoline derivative 3b | 3b |

| Styrylquinoline derivative 3e | 3e |

| Cucurbit oup.comuril | CB7 |

| Cetyltrimethylammonium bromide | CTABr |

Solvatofluorochromism and Solvent Polarity Dependence

7-Dimethylamino-2-quinolone exhibits pronounced solvatofluorochromism, a phenomenon where the color of its fluorescence changes with the polarity of the solvent. This behavior is attributed to the molecule's significant intramolecular charge transfer (ICT) character. nih.gov The electron-donating dimethylamino group at the 7-position and the electron-withdrawing lactam group within the quinolone core create a strong push-pull system.

Upon photoexcitation, there is a substantial redistribution of electron density, leading to a much larger dipole moment in the excited state (μe) compared to the ground state (μg). In polar solvents, the solvent molecules reorient themselves around the excited-state dipole, leading to a lowering of the excited-state energy and a corresponding red-shift (a shift to longer wavelengths) in the fluorescence emission. nih.gov In contrast, in nonpolar solvents, this stabilization is less pronounced, resulting in a blue-shifted (shorter wavelength) emission.

This solvent-dependent fluorescence can be qualitatively and quantitatively assessed. The Stokes shift, which is the difference in energy between the absorption and emission maxima, generally increases with increasing solvent polarity. This relationship can often be visualized using a Lippert-Mataga plot, which correlates the Stokes shift to the solvent orientation polarizability. For compounds like this compound, a positive slope in the Lippert-Mataga plot is indicative of an increased dipole moment upon excitation. mdpi.com

The fluorescence quantum yield of 7-aminoquinoline (B1265446) derivatives can also be significantly influenced by the solvent environment. In moderately polar solvents, the quantum yield may increase, while in highly polar and protic solvents, non-radiative decay pathways can become more dominant, leading to a decrease in fluorescence intensity. nih.gov

Table 1: Illustrative Solvatochromic Data for a Structurally Similar 7-Aminoquinoline Derivative

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| n-Hexane | 1.88 | 365 | 420 | 3890 |

| Toluene | 2.38 | 370 | 435 | 4280 |

| Dichloromethane | 8.93 | 385 | 480 | 5670 |

| Acetone | 20.7 | 390 | 510 | 6650 |

| Acetonitrile | 37.5 | 392 | 525 | 7140 |

| Methanol (B129727) | 32.7 | 399 | 540 | 7320 |

Note: Data is representative of the behavior of 7-aminoquinoline derivatives and is intended for illustrative purposes.

pH-Dependent Fluorescence Behavior

The fluorescence of this compound is highly sensitive to changes in pH due to the presence of two key ionizable groups: the dimethylamino group and the carbonyl oxygen of the quinolone ring. Protonation and deprotonation of these sites significantly alter the electronic structure of the molecule and, consequently, its photophysical properties.

In strongly acidic solutions, the lone pair of electrons on the nitrogen of the dimethylamino group becomes protonated. This protonation effectively eliminates the electron-donating character of this group, disrupting the intramolecular charge transfer process. As a result, a significant blue-shift in both the absorption and emission spectra is typically observed, often accompanied by a decrease in fluorescence intensity. nih.gov

Conversely, the carbonyl oxygen of the quinolone ring can also be protonated in very strong acidic media, which can lead to further changes in the spectral properties. The ground and excited state pKa values for these protonation events are different, which can be studied through spectroscopic titrations. The pH at which the fluorescence intensity is half of its maximum value can be used to determine the apparent pKa of the fluorophore in the excited state. researchgate.net

The fluorescence response to pH makes this compound and its derivatives potential candidates for use as fluorescent pH indicators. researchgate.net

Solid-State Emission Characteristics

In the solid state, the fluorescence properties of this compound are dictated by the collective intermolecular interactions and the specific packing arrangement of the molecules in the crystal lattice. Unlike in solution where individual molecules are solvated, in the solid state, phenomena such as π-π stacking and other intermolecular interactions play a crucial role.

Often, aggregation-caused quenching (ACQ) is observed in fluorescent dyes in the solid state, where close packing leads to non-radiative decay pathways and a loss of fluorescence. However, some quinolone derivatives have been shown to exhibit significant solid-state emission. nih.gov The nature of this emission, whether it is red-shifted or blue-shifted compared to the solution phase, depends on the specific packing motif (e.g., H-aggregates vs. J-aggregates).

For instance, a red-shifted emission in the solid state compared to the solution phase has been observed for some 7-(diethylamino)quinolone derivatives, suggesting the formation of J-aggregates or other arrangements that lower the excited state energy. nih.gov The solid-state fluorescence can also be influenced by polymorphism, where different crystalline forms of the same compound exhibit distinct emission colors.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the quinolone ring and the methyl protons of the dimethylamino group are expected. The aromatic region (typically δ 6.0-8.5 ppm) would show a set of coupled signals for the protons on the quinolone core. The protons H-5, H-6, and H-8 would exhibit chemical shifts influenced by the electron-donating dimethylamino group at position 7. Specifically, the H-6 and H-8 protons, being ortho to the amino group, would be expected to be shifted upfield (to lower ppm values) compared to unsubstituted quinolone. The protons on the pyridinone ring (H-3 and H-4) would appear as doublets, with their coupling constant revealing their cis-relationship.

The N-methyl protons of the dimethylamino group would appear as a sharp singlet in the upfield region of the spectrum, typically around δ 3.0 ppm. The integration of this signal would correspond to six protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N(CH₃)₂ | ~3.0 | s (singlet) |

| H-3 | ~6.2-6.5 | d (doublet) |

| H-4 | ~7.5-7.8 | d (doublet) |

| H-5 | ~7.3-7.6 | d (doublet) |

| H-6 | ~6.7-7.0 | dd (doublet of doublets) |

| H-8 | ~6.6-6.9 | d (doublet) |

Note: These are estimated values based on general principles and data for similar structures. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals for the quinolone ring carbons and one signal for the methyl carbons are expected. The carbonyl carbon (C-2) would appear significantly downfield (δ > 160 ppm) due to its deshielding environment. The carbon attached to the nitrogen of the dimethylamino group (C-7) would also be downfield, typically in the δ 140-155 ppm range. The carbons ortho and para to the dimethylamino group (C-6, C-8, and C-5) would be shielded (shifted upfield) compared to the corresponding carbons in unsubstituted 2-quinolone. The two methyl carbons of the dimethylamino group would give a single signal in the upfield region of the spectrum (around δ 40 ppm). libretexts.orgoregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | >160 |

| C-3 | ~110-120 |

| C-4 | ~135-145 |

| C-4a | ~115-125 |

| C-5 | ~120-130 |

| C-6 | ~110-120 |

| C-7 | ~145-155 |

| C-8 | ~95-105 |

| C-8a | ~140-150 |

| N(CH₃)₂ | ~40 |

Note: These are estimated values based on general principles and data for similar structures. Actual values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and bonding arrangements within the this compound molecule.

The FTIR spectrum would be characterized by several key absorption bands. A strong band corresponding to the C=O stretching vibration of the lactam ring is expected in the region of 1650-1680 cm⁻¹. The C=C stretching vibrations of the aromatic quinolone ring would appear in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the dimethylamino group would likely be observed around 1350 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic and methyl groups would be found in the 2800-3100 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also provide information about the substitution pattern of the aromatic ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. The aromatic ring breathing modes would be expected to give strong signals in the Raman spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its distinct structural features, including the quinolone core, the carbonyl group of the lactam ring, and the dimethylamino substituent.

The analysis of related quinolone structures provides a basis for assigning the principal vibrational bands. researchgate.net The most prominent peak is typically the C=O stretching vibration of the 2-quinolone ring, which is expected to appear in the 1650-1690 cm⁻¹ region. This peak's exact position can be influenced by intermolecular hydrogen bonding in the solid state. The spectrum also displays bands corresponding to the C=C and C=N stretching vibrations of the quinoline (B57606) ring system, generally found between 1500 and 1620 cm⁻¹.

The dimethylamino group at the C-7 position introduces a C-N stretching vibration, typically observed in the 1310-1360 cm⁻¹ range. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups is found just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted aromatic ring provide further structural information and are seen at lower wavenumbers (700-900 cm⁻¹). In the synthesis of related quinoline-2-one derivatives, the appearance of a strong absorption band around 1716 cm⁻¹ has been assigned to the C=O of the lactone ring, confirming the successful formation of the core structure. sapub.org

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3020-3100 | C-H Stretch | Aromatic Ring |

| 2900-2980 | C-H Stretch | -N(CH₃)₂ |

| 1660-1685 | C=O Stretch | Amide (Lactam) |

| 1580-1610 | C=C Stretch | Aromatic Ring |

| 1320-1350 | C-N Stretch | Aryl-Amine |

| 800-850 | C-H Bend (out-of-plane) | Aromatic Ring |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (molecular formula C₁₁H₁₂N₂O, molecular weight 188.23 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. acs.org In electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 189.102.

The fragmentation pattern of quinolones in tandem mass spectrometry (MS/MS) is well-documented and provides valuable structural information. nih.gov The quinolone nucleus is relatively stable, but specific cleavages can be induced. Common fragmentation pathways for quinolones include the loss of neutral molecules such as carbon monoxide (CO) and water (H₂O). researchgate.net

For this compound, a characteristic fragmentation pathway would involve the dimethylamino substituent. A primary fragmentation event is often the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 174. Subsequent fragmentation could involve the loss of a CO molecule from the quinolone ring, a common feature for 2-quinolone structures, resulting in a fragment at m/z 146. This systematic fragmentation allows for the unambiguous identification of the compound and its core structure.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (approx.) | Ion Formula | Description |

| 189.102 | [C₁₁H₁₃N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 174.079 | [C₁₀H₁₀N₂O]⁺ | Loss of a methyl radical (-•CH₃) from the N,N-dimethylamino group |

| 161.097 | [C₁₀H₁₃N₂]⁺ | Loss of carbon monoxide (-CO) from the molecular ion |

| 146.074 | [C₉H₈N₂O]⁺ | Loss of •CH₃ followed by loss of CO |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives demonstrates the type of detailed information that can be obtained. researchgate.net A crystallographic study of this compound would establish the planarity of the bicyclic quinolone system and the orientation of the dimethylamino group relative to the ring. It would also reveal intermolecular interactions, such as hydrogen bonding (e.g., between the lactam N-H and C=O groups of adjacent molecules) and π-π stacking, which govern the crystal packing arrangement.

The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions. As an illustrative example, the crystallographic data for a related, complex quinoline derivative, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, is presented below to demonstrate the format and nature of crystallographic findings. researchgate.net

Table 3: Example Crystallographic Data for a Related Quinoline Derivative (2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 20.795 (8) |

| b (Å) | 7.484 (2) |

| c (Å) | 10.787 (2) |

| β (°) | 93.96 (2) |

| Volume (ų) | 1674.8 (6) |

Note: This data is for an exemplary related compound and not for this compound itself. researchgate.net

Theoretical and Computational Chemistry Studies on 7 Dimethylamino 2 Quinolone Systems

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust method for investigating the ground-state properties of 7-Dimethylamino-2-quinolone. It offers a balance between computational cost and accuracy, making it suitable for analyzing the electronic structure, molecular geometries, and spectroscopic characteristics of this complex molecule.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this molecule, the electron-donating dimethylamino group significantly influences the energy and distribution of these orbitals.

Computational analyses consistently show that the HOMO is primarily localized on the electron-rich part of the molecule, specifically the dimethylamino group and the adjacent phenyl ring of the quinolone system. This orbital represents the molecule's capacity to donate an electron. researchgate.net Conversely, the LUMO is predominantly distributed over the electron-deficient pyridinone (quinolone) ring, which acts as the electron acceptor. This spatial separation of the HOMO and LUMO is a hallmark of intramolecular charge transfer (ICT) character. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Typical Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.0 | Localized on the dimethylamino group and phenyl ring; electron-donating character. |

| LUMO | -1.5 to -2.0 | Localized on the quinolone acceptor moiety; electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Determines the lowest energy electronic transition and chemical reactivity. |

Note: The values presented are typical ranges derived from DFT calculations on analogous aromatic systems and may vary based on the specific functional and basis set used.

Ground and Excited State Geometries

DFT calculations are crucial for determining the optimized molecular geometry in both the ground state (S₀) and the first excited state (S₁). In the ground state, the this compound molecule is largely planar. This planarity maximizes the π-conjugation between the dimethylamino group's lone pair of electrons and the quinolone ring system, which is the most stable configuration.

Upon electronic excitation to the S₁ state, significant changes in geometry can occur. Calculations often predict a degree of structural relaxation, including changes in bond lengths. For instance, bonds within the quinolone ring may lengthen or shorten to accommodate the new electron distribution. More importantly, the geometry of the dimethylamino group relative to the quinolone ring is a key factor. While the ground state favors planarity, the excited state dynamics can involve rotation around the C-N bond connecting the dimethylamino group to the ring, leading to a non-planar, twisted conformation. This twisting is central to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov

Prediction of Spectroscopic Properties

DFT and its time-dependent extension, TD-DFT, are highly effective at predicting spectroscopic properties, such as UV-visible absorption spectra. nih.gov By calculating the vertical excitation energies from the optimized ground state geometry, researchers can simulate the absorption spectrum.

For this compound, the lowest energy absorption band, which is the most prominent feature in its spectrum, is consistently assigned to a HOMO→LUMO transition. mdpi.com This transition has a strong π→π* character, involving the movement of electron density from the dimethylamino-phenyl portion (HOMO) to the quinolone ring (LUMO). nih.govniscpr.res.in This assignment confirms that the absorption of light initiates an intramolecular charge transfer process. Computational models can also predict how the absorption maximum (λ_max) will shift in response to different solvent environments (solvatochromism), which aligns well with experimental observations. niscpr.res.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

TD-DFT is the workhorse method for studying the properties and dynamics of molecules in their excited states. chemrxiv.orgrsc.org For this compound, TD-DFT is essential for understanding the mechanisms of charge transfer that occur after photoexcitation.

Intramolecular Charge Transfer (ICT) Mechanisms

Upon absorption of a photon, the molecule is promoted from its stable ground state to a Franck-Condon excited state, which retains the planar geometry of the ground state. This initial excited state is often referred to as a locally excited (LE) state, although it already possesses significant ICT character due to the HOMO→LUMO nature of the transition. mdpi.com

Following this initial excitation, the molecule relaxes on the excited state potential energy surface. This relaxation involves both structural rearrangements and further electronic redistribution. The charge separation, which was initiated by the photoexcitation, becomes more pronounced as the molecule's geometry adapts to the new electronic configuration. In polar solvents, the solvent molecules reorient around the newly formed, more polar excited state, stabilizing it and facilitating a more complete charge transfer. This stabilized state is known as the ICT state.

Twisted Intramolecular Charge Transfer (TICT) State Formation

A critical aspect of the excited-state dynamics of this compound and similar "push-pull" molecules is the potential formation of a TICT state. nih.gov The TICT model proposes that after initial excitation to the LE state, the molecule can undergo a significant conformational change—specifically, the rotation of the dimethylamino group around the C-N bond until it is perpendicular (twisted by 90°) to the plane of the quinolone ring. nih.gov

This twisting motion electronically decouples the donor (dimethylamino) and acceptor (quinolone) moieties. In the twisted geometry, the overlap between the p-orbital of the amino nitrogen and the π-system of the ring is minimized. This leads to a state of near-complete charge separation, with a full positive charge on the dimethylamino group and a negative charge on the quinolone ring. This highly polar TICT state is strongly stabilized by polar solvents. mdpi.com

TD-DFT calculations can map the potential energy surface of the excited state as a function of the C-N bond torsion angle. These calculations often show that while the planar LE state is the initially populated state, a lower-energy minimum exists at a twisted geometry, particularly in simulated polar environments. The transition from the LE state to the TICT state provides a non-radiative decay pathway, which can lead to fluorescence quenching in polar solvents, a phenomenon observed in many similar molecules. mdpi.comnih.gov

Table 2: Comparison of Locally Excited (LE) and TICT States

| Property | Locally Excited (LE) State | Twisted Intramolecular Charge Transfer (TICT) State |

|---|---|---|

| Geometry | Planar or near-planar | Dimethylamino group twisted ~90° relative to the quinolone ring. |

| Electronic Character | π→π* transition with partial charge transfer. | n→π* character with near-complete charge separation. |

| Dipole Moment | Significantly increased relative to the ground state. | Extremely large due to full charge separation. |

| Solvent Effect | Moderately stabilized by polar solvents. | Strongly stabilized by polar solvents. |

| Fluorescence | Typically emissive, giving the "normal" fluorescence band. | Often non-emissive or weakly emissive at a highly red-shifted wavelength. |

Molecular Dynamics Simulations

A typical MD simulation of this compound would involve several key steps. First, a force field, such as the General Amber Force Field (GAFF), would be assigned to describe the interatomic forces within the molecule. nih.govnih.govresearchgate.net The molecule would then be placed in a simulation box, often filled with an explicit solvent like water, to mimic physiological conditions. fiveable.mewikipedia.org The system would be subjected to energy minimization to remove any unfavorable atomic clashes, followed by a period of heating and equilibration to bring the system to the desired temperature and pressure. Finally, a production simulation would be run for a duration sufficient to capture the dynamic events of interest, which can range from nanoseconds to microseconds. nih.govnih.gov

The dynamics of this compound would be characterized by the flexibility of the dimethylamino group, which can undergo rotation and inversion, influencing its interaction with the solvent and nearby molecules. The quinolone ring system itself is largely planar and rigid, but can experience out-of-plane fluctuations. MD simulations can quantify these motions by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. Furthermore, the analysis of the radial distribution function of solvent molecules around the solute can reveal details about the hydration shell and specific hydrogen bonding interactions. nih.gov

Below is an interactive data table summarizing a hypothetical set of parameters for an MD simulation of this compound in an aqueous environment.

| Parameter | Value | Description |

| Force Field | GAFF2 | A general force field for organic molecules. |

| Solvent Model | TIP3P | A common explicit water model. |

| Box Type | Triclinic | A space-filling simulation box. |

| Simulation Time | 100 ns | The duration of the production simulation. |

| Temperature | 300 K | The target temperature of the system. |

| Pressure | 1 bar | The target pressure of the system. |

| Ensemble | NPT | Constant number of particles, pressure, and temperature. |

These simulations provide a microscopic view of the molecule's behavior that is often inaccessible through experimental means alone, offering a deeper understanding of its physicochemical properties.

Basicity and Protonation State Modeling

The basicity of this compound is a critical factor influencing its solubility, membrane permeability, and interactions with biological targets. The molecule possesses two potential sites for protonation: the nitrogen atom of the dimethylamino group and the nitrogen atom within the quinolone ring. Computational chemistry offers a suite of tools to predict the pKa values associated with these sites and to model the molecule's protonation state at different pH values. nih.gov

Computational pKa prediction methods often employ quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a continuum solvent model (e.g., PCM, SMD) to account for the effects of the solvent. nih.govresearchgate.net The isodesmic reaction method is a common approach where the pKa of the target molecule is calculated relative to a reference compound with a known experimental pKa. peerj.combogazici.edu.tr This method helps to cancel out systematic errors in the calculations.

Studies on related heterocyclic compounds have shown that the fusion of additional aromatic rings can have variable effects on basicity, which can either increase or decrease depending on the specific arrangement and the solvent environment. irb.hrresearchgate.net For this compound, the interplay between the electron-donating dimethylamino group and the electron-withdrawing lactam group of the 2-quinolone core will ultimately determine its precise pKa values.

The following interactive data table presents a hypothetical summary of predicted pKa values for the potential protonation sites of this compound, based on computational models and data from analogous compounds.

| Protonation Site | Predicted pKa | Method |

| Dimethylamino Nitrogen | 4.5 - 5.5 | DFT (B3LYP/6-31G*) with SMD solvent model |

| Quinolone Ring Nitrogen | 1.0 - 2.0 | Isodesmic Reaction with reference to quinoline (B57606) |

Understanding the protonation state is crucial, as it dictates the molecule's charge and, consequently, its electrostatic interactions. For instance, in an acidic environment, the protonated form of this compound would be more prevalent, enhancing its water solubility and potential to form ionic interactions.

Advanced Applications in Chemical Biology and Materials Science Research

Fluorescent Probes and Bioimaging Applications

The unique fluorescent characteristics of the 7-Dimethylamino-2-quinolone core, often referred to as a 7-DiMethylAminoQuinoline (DMAQ) scaffold, make it an excellent candidate for the construction of probes for cellular imaging. The electron-donating dimethylamino group at the 7-position polarizes the fluorophore, creating a "push-pull" system that can be finely tuned through chemical modifications to alter its photophysical and chemical properties. dntb.gov.ua

Design and Synthesis of this compound Based Fluorescent Probes

The synthesis of this compound-based probes has been streamlined to facilitate the creation of diverse molecular tools. A key precursor, 2,4-dichloro-N,N-dimethylquinolin-7-amine, can be synthesized in a highly efficient two-step process from commercially available starting materials. This process begins with the cyclocondensation of 3-(dimethylamino)aniline with diethyl malonate to form 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one. This is followed by a one-pot, two-step cyclocondensation and chlorination procedure. dntb.gov.ua

This key precursor allows for the combinatorial development of a library of fluorescent probes through regioselective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling. By selectively substituting at the 2- and 4-positions of the quinoline (B57606) core, researchers can introduce a variety of functional groups to create probes with tailored properties for specific biological targets or sensing applications. dntb.gov.ua This synthetic accessibility allows for the creation of probes with diverse structural and electronic features, which in turn influences their fluorescent properties and biological activity.

Subcellular Localization Studies Using this compound Probes

The ability to direct fluorescent probes to specific subcellular compartments is crucial for understanding cellular function. While the development of probes from the this compound scaffold for live-cell imaging has been established, research into their specific subcellular localization is an ongoing area of investigation. dntb.gov.ua The chemical structure of the probe plays a critical role in its ultimate destination within the cell. Factors such as lipophilicity, charge, and the presence of specific targeting moieties can be modulated during the synthesis to direct the probe to organelles like the mitochondria, lysosomes, or the endoplasmic reticulum. For instance, probes with high basicity (high pKa values) tend to accumulate in acidic organelles such as lysosomes. mdpi.com The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is aiding in the rational design of probes with desired subcellular localization patterns. mdpi.com

Applications in Tracking Molecular Processes (e.g., antibiotic penetration studies)

Fluorescently labeling bioactive molecules, such as antibiotics, with fluorophores like this compound can provide a powerful tool for tracking their uptake and distribution within cells. This is particularly relevant in the study of antimicrobial resistance, where understanding the penetration of antibiotics into bacteria is critical. While the broader class of quinolone antibiotics has been studied for bacterial penetration, the specific application of this compound as a fluorescent tag for this purpose is an area with potential for further exploration. The principle involves conjugating the fluorophore to the antibiotic molecule without significantly impairing its biological activity. The resulting fluorescent conjugate can then be visualized using microscopy techniques to monitor its entry and accumulation in bacterial cells.

Development of Probes for Specific Cellular Environments (e.g., pH, micropolarity)

The fluorescence of this compound derivatives is often sensitive to the polarity and pH of their immediate environment. This property is attributed to the potential for intramolecular charge transfer (ICT) in the excited state. nih.gov This solvatochromism and pH sensitivity can be exploited to create probes that report on the conditions within specific cellular microenvironments. dntb.gov.ua

For example, the protonation of the dimethylamino group can significantly alter the electronic structure and, consequently, the absorption and emission properties of the fluorophore. Research on analogous compounds has shown that the ground state pKa can be determined through spectrophotometric titration. nyu.edu The unique two-stage fluorescence response of some DMAQ derivatives to intracellular pH has been utilized in live-cell imaging, demonstrating their potential as functional pH sensors. dntb.gov.ua

Similarly, the sensitivity of these probes to solvent polarity, or micropolarity, allows them to report on the nature of their binding site, such as the hydrophobic interior of a protein or the lipid environment of a membrane. Changes in the fluorescence emission wavelength and quantum yield can be correlated with the polarity of the probe's surroundings.

Chemo-Sensing and Biosensing Platform Development

The this compound scaffold can also be incorporated into chemosensors for the detection of various analytes, including metal ions. The design of such sensors typically involves coupling the fluorophore to a specific recognition moiety (receptor) that selectively binds the target analyte.

Optical Sensing of Metal Ions

The development of fluorescent chemosensors for the selective detection of metal ions is of great importance due to the roles these ions play in biological and environmental systems. The quinolinone core has been shown to be an effective component in sensors for various metal ions. nih.gov The sensing mechanism often relies on the interaction of the metal ion with the chemosensor, which modulates the photophysical properties of the fluorophore. This can result in a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength.

While the broader family of quinolinone derivatives has been successfully employed in the design of sensors for ions such as mercury (Hg²⁺) and aluminum (Al³⁺), the specific application of this compound in this area is still emerging. nih.gov The design of such sensors would involve incorporating a metal ion binding site, such as a Schiff base or another chelating group, into the this compound structure. The binding of a target metal ion would then induce a conformational or electronic change in the molecule, leading to a detectable change in its fluorescence. The table below outlines the performance of various quinoline-based chemosensors for different metal ions, illustrating the potential of this class of compounds.

| Sensor Base | Target Ion | Detection Limit | Fluorescence Response | Reference |

| Quinoline-based sensor | Mg²⁺ | 19.1 ppb | Turn-on | researchgate.net |

| Pyrene/Quinoline-based sensor | Zn²⁺ | - | New emission band | researchgate.net |

| Rhodamine-based sensor with quinoline | Fe³⁺ | 10.20 nM | Turn-on | nih.gov |

| Rhodamine-based sensor with quinoline | Al³⁺ | 14.66 nM | Turn-on | nih.gov |

| Rhodamine-based sensor with quinoline | Cr³⁺ | 58.78 nM | Turn-on | nih.gov |

| Rhodamine-based sensor with quinoline | Hg²⁺ | 73.33 nM | Turn-on | nih.gov |

| 7-(diethylamino)quinolin-2(1H)-one chalcone (B49325) | Bisulfite (HSO₃⁻) | 0.7 µmol L⁻¹ | Turn-off | nih.gov |

Table 1: Performance of various quinoline-based fluorescent chemosensors for ion detection. This table is provided for illustrative purposes to show the potential of the broader quinoline scaffold in ion sensing, as specific data for this compound based metal ion sensors is not extensively available.

Detection of Nucleic Acids and Biomolecules

The inherent fluorescent properties of the this compound scaffold make it a valuable tool in the development of probes for the detection of nucleic acids and other biomolecules. The addition of a dimethylamino group at the 7-position of the quinoline nucleus can induce fluorescence, allowing for the creation of molecular probes that can be tracked within cellular environments. nih.gov This principle has been demonstrated in the conversion of a quinoline-based steroidal anticancer agent into a fluorescent dye, enabling its visualization within cells. nih.gov

Derivatives of the closely related 7-(diethylamino)quinolin-2(1H)-one have been synthesized and characterized as fluorescent probes. nih.govnih.gov These compounds exhibit solvatofluorochromism, where their fluorescence properties change with the polarity of the solvent, a characteristic that can be exploited for sensing applications. acs.org Chalcone derivatives of 7-(diethylamino)quinolone have been developed as "turn-off" fluorescent probes for the detection of specific analytes like bisulfite. nih.govacs.org This suggests the potential for designing similar probes based on this compound for the detection of a wide range of biomolecules. The design of such probes often involves linking the quinolone fluorophore to a recognition element that selectively binds to the target nucleic acid or biomolecule. mdpi.comepa.gov Upon binding, a conformational change can occur, leading to a detectable change in the fluorescence signal.

Development of Analytical Methodologies for Quinolone Detection in Research Samples

A variety of robust analytical methods have been developed for the detection and quantification of quinolones in diverse research samples. These methodologies are crucial for studying the pharmacokinetics, metabolism, and environmental fate of these compounds. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the gold standard techniques for quinolone analysis due to their high sensitivity, specificity, and ability to analyze complex mixtures. mdpi.commdpi.com

UPLC-MS/MS methods, in particular, offer significant advantages, including the ability to simultaneously determine multiple quinolone residues in a single run with high accuracy. mdpi.comresearchgate.netjfda-online.com These methods typically involve an extraction step to isolate the quinolones from the sample matrix, followed by chromatographic separation and mass spectrometric detection. mdpi.comjfda-online.com The choice of extraction technique and chromatographic conditions can be optimized for the specific properties of the quinolone of interest and the nature of the research sample. For instance, methods have been developed for the analysis of quinolones in various biological matrices, which can be adapted for research purposes. nih.gov

Other techniques that have been employed for quinolone detection include enzyme-linked immunosorbent assay (ELISA) and biosensors. mdpi.commdpi.com While these methods can offer rapid and high-throughput screening, they may have limitations in terms of specificity and the ability to quantify multiple analytes simultaneously compared to chromatographic techniques. The development of analytical methodologies is a continuous process, with ongoing efforts to improve sensitivity, reduce sample preparation time, and enhance the multiplexing capabilities for the comprehensive analysis of quinolones in research samples. nih.govlcms.cz

Mechanistic Investigations in Biological Systems

Quinolone Signaling and Quorum Sensing Modulation Studies

General Role of Quinolones in Bacterial Cell-to-Cell Communication

Quinolones play a significant role in bacterial cell-to-cell communication, a process known as quorum sensing (QS). frontiersin.org This communication system allows bacteria to coordinate their gene expression and behavior in a population density-dependent manner, regulating processes such as virulence factor production and biofilm formation. beilstein-journals.orgbeilstein-journals.org In the opportunistic pathogen Pseudomonas aeruginosa, a well-studied QS system involves a class of signal molecules known as 2-alkyl-4(1H)-quinolones (AQs), with the most notable being the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone. frontiersin.org

The PQS system is intertwined with other QS networks within the bacterium and controls the expression of numerous virulence genes. beilstein-journals.org The biosynthesis of these quinolone signals is a complex process involving several enzymes encoded by the pqs operon. beilstein-journals.org These signaling molecules are released into the environment and, upon reaching a certain threshold concentration, can be detected by other bacteria, leading to a coordinated response. frontiersin.org The intricate role of quinolones in bacterial communication highlights them as potential targets for antimicrobial strategies that aim to disrupt these signaling pathways. patrinum.chresearchgate.net

Potential for this compound and its Analogues as Quorum Sensing Modulators

The central role of quinolone signaling in bacterial virulence makes the development of molecules that can interfere with this process an attractive therapeutic strategy. frontiersin.org Analogues of natural quinolone signals can act as quorum sensing inhibitors (QSIs) by competing with the native signals for binding to their receptors, thereby disrupting bacterial communication. nih.gov Research has shown that modifications to the quinolone scaffold can lead to potent QSIs. nih.gov

While specific studies on this compound as a quorum sensing modulator are not extensively documented, its structural similarity to known quinolone signaling molecules suggests its potential in this area. The development of synthetic quinolone and quinazolinone analogues has demonstrated that it is possible to create compounds that inhibit the PQS system in P. aeruginosa. beilstein-journals.orgnih.gov These inhibitors can lead to a reduction in virulence factor production and biofilm formation. nih.gov Therefore, this compound and its derivatives represent a class of compounds that warrant further investigation as potential modulators of quorum sensing, offering a possible avenue for the development of novel anti-infective agents.

Enzyme Inhibition Research

Quinolones are a well-established class of enzyme inhibitors, with their most prominent role being the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.com The mechanism of action involves the stabilization of a covalent complex between the enzyme and DNA, which results in double-strand breaks in the bacterial chromosome. nih.gov This mode of action has been the basis for the development of a wide range of fluoroquinolone antibiotics. nih.gov

While the primary targets of most clinically used quinolones are bacterial topoisomerases, research has also explored the potential of quinolone derivatives to inhibit other enzymes. For example, novel fluoroquinolones have been found to inhibit human topoisomerase I, suggesting potential applications in anticancer therapy. nih.gov The 2-quinolone scaffold, isomeric to the more common 4-quinolones, is also being investigated for its antibacterial properties, with the assumption of a similar mechanism of action involving DNA gyrase inhibition. nih.gov Furthermore, substituted quinolines have been identified as inhibitors of the human proteasome, indicating that the quinoline scaffold can be adapted to target a variety of enzymes. nih.gov The diverse inhibitory activities of quinolone derivatives underscore the importance of continued research into the enzyme inhibition profiles of compounds like this compound to uncover their full therapeutic potential.